molecular formula C23H25N3O2 B11365807 N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide

Cat. No.: B11365807
M. Wt: 375.5 g/mol
InChI Key: ALJHJJZZJGSJRB-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide: is an organic compound with a complex structure, featuring both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide typically involves multi-step organic reactions. One common approach is the condensation of 3-ethylphenylamine with a suitable butanoyl chloride derivative, followed by cyclization with a 4-methylphenyl-substituted pyridazine precursor. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the aromatic rings, using reagents such as halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its effects on cellular processes and enzyme activity.

    Medicine: Research is conducted to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and triggering various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Properties

Molecular Formula

C23H25N3O2

Molecular Weight

375.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide

InChI

InChI=1S/C23H25N3O2/c1-4-17-7-6-8-19(15-17)24-23(28)21(5-2)26-22(27)14-13-20(25-26)18-11-9-16(3)10-12-18/h6-15,21H,4-5H2,1-3H3,(H,24,28)

InChI Key

ALJHJJZZJGSJRB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)C(CC)N2C(=O)C=CC(=N2)C3=CC=C(C=C3)C

Origin of Product

United States

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